Etiroxate
Overview
Description
Synthesis Analysis
- The synthesis of homopolymers and block copolymers based on compounds similar to Etiroxate, such as 1,4,8-trioxa[4.6]spiro-9-undecanone, has been studied using aluminum isopropoxide as an initiator (Tian, Dubois, & Jerome, 1997).
- Microwave-mediated synthesis methods have been explored for the creation of spiro-(indoline-isoxazolidines), which share structural similarities with Etiroxate (Raunak et al., 2005).
Molecular Structure Analysis
- The molecular structure of compounds related to Etiroxate, such as cis and trans 1,2-bis[Chloroiron(III) 5-(2,3,7,8,12,13,17,18-octaethylporphyrinyl)]ethenes, has been characterized, revealing unique features like bent diiron(III)-μ-oxo bisporphyrin structures (Ghosh, Patra, & Rath, 2010).
Chemical Reactions and Properties
- The properties and reactions of related compounds, such as spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, synthesized using ultrasound-assisted methods, have been examined (Zou, Hu, Liu, & Shi, 2012).
- A study on the catalytic cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate led to the synthesis of amino acids of a spirohexane type, shedding light on the chemical properties of similar spiro compounds (Yashin, Averina, Gerdov, Kuznetsova, & Zefirov, 2003).
Physical Properties Analysis
- The physical properties of related compounds, such as the diiron(III)-μ-oxo bisporphyrin, have been investigated, highlighting features like color changes and structural transformations (Ghosh, Patra, & Rath, 2010).
Chemical Properties Analysis
- The chemical properties of spiro compounds, including reactivity and stability under various conditions, have been explored in the context of ultrasound-assisted synthesis and other innovative methods (Zou, Hu, Liu, & Shi, 2012).
Scientific Research Applications
Cholesterol and Lipid Management :
- Etiroxate accelerates cholesterol turnover in the endogenous pool by activating lecithin-cholesterol acyltransferase (LCAT) and stimulating energy metabolism (Dobiášová, Vítek, & Kopecká, 1982).
- It has been shown to significantly lower total lipids, cholesterol, and beta-lipoproteins more than dextrothyroxine (DT4), a thyroid hormone derivative (Schwartzkopff & Russ, 1975).
- In hypercholesterolemic patients, etiroxate treatment significantly reduced serum cholesterol, LDL-cholesterol, and serum apolipoprotein B, but it also decreased HDL-cholesterol (Weisweiler & Schwandt, 1981).
Radioprotection Enhancement :
- Etiroxate, along with mexamine and gutimine, can potentiate and prolong the radioprotective effect of multicomponent compounds by inhibiting the conversion of sulfur-containing radioprotective agents (Vladimirov, Smirnova, & Tarnopol'skaia, 1983).
DNA Synthesis and Liver Regeneration :
- Etiroxate, along with triiodothyronine, stimulates DNA synthesis in the liver, though etiroxate partly inhibits this process (Červinková, Šimek, & Trojovská, 1984).
Therapeutic Applications :
- In patients with Type IIa/IIb hyperlipoproteinaemia, etiroxate achieved a constant decrease in cholesterol levels with only slight side effects (Schwartzkopff & Russ, 1975).
- Etiroxate therapy normalized the rate of cholesterol turnover in the endogenous pool in hyperlipidoproteinemia patients, despite higher plasma cholesterol concentrations (Dobiášová, Vondrá, Matoušek, & Válek, 1982).
properties
IUPAC Name |
ethyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17I4NO4/c1-3-26-17(25)18(2,23)8-9-4-13(21)16(14(22)5-9)27-10-6-11(19)15(24)12(20)7-10/h4-7,24H,3,8,23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZCMKGGFONJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864773 | |
Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etiroxate | |
CAS RN |
17365-01-4 | |
Record name | Etiroxate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17365-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiroxate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIROXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S3LDN5P7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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